5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol
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Overview
Description
5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol is a complex organic compound with a unique pentacyclic structure. This compound is known for its intricate molecular architecture, which includes multiple oxygen atoms and a series of fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol typically involves multi-step organic reactions. One common method includes the cyclization of precursor molecules under specific conditions to form the pentacyclic structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring purity, and implementing cost-effective processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to different products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol has several scientific research applications, including:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 5,7,11,19-Tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and other cellular functions .
Comparison with Similar Compounds
Similar Compounds
6H-(1,3)Dioxolo(5,6)benzofuro(3,2-c)(1)benzopyran-3-ol: Another complex organic compound with a similar pentacyclic structure.
Inermine: A compound with related structural features and potential biological activities.
Properties
Molecular Formula |
C16H10O5 |
---|---|
Molecular Weight |
282.25 g/mol |
IUPAC Name |
5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaen-15-ol |
InChI |
InChI=1S/C16H10O5/c17-8-1-2-12-10(3-8)16-11(6-18-12)9-4-14-15(20-7-19-14)5-13(9)21-16/h1-5,17H,6-7H2 |
InChI Key |
XYDDHLKDIXDRRV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3=C(O1)C=CC(=C3)O)OC4=CC5=C(C=C24)OCO5 |
Origin of Product |
United States |
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